molecular formula C19H22FN3O2 B6451734 3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-N,N-dimethylaniline CAS No. 2549062-70-4

3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-N,N-dimethylaniline

Cat. No.: B6451734
CAS No.: 2549062-70-4
M. Wt: 343.4 g/mol
InChI Key: GDZNLVVMYRWPCI-UHFFFAOYSA-N
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Description

The compound 3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-N,N-dimethylaniline features a pyrrolidine core substituted with a 5-fluoropyridin-2-yloxy methyl group and a carbonyl-linked N,N-dimethylaniline moiety.

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-22(2)17-5-3-4-15(10-17)19(24)23-9-8-14(12-23)13-25-18-7-6-16(20)11-21-18/h3-7,10-11,14H,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZNLVVMYRWPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)COC3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key attributes of the target compound and structurally related analogs:

Compound Name Molecular Formula Key Substituents Functional Groups Biological Activity
3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-N,N-dimethylaniline C₁₉H₂₀FN₂O₂ 5-fluoro-pyridinyloxy, pyrrolidine carbonyl, ether, dimethylamine Unknown (potential kinase inhibitor)
N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide C₂₄H₁₉F₃N₄O₃ trifluoromethyl-pyridinyloxy, piperidine carboxamide, benzylidene Not specified
(S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide C₂₂H₂₁F₂N₅O₂ difluorophenyl, pyrazolo-pyrimidine carboxamide, hydroxyl TRK inhibitor (anticancer)
4-{bis[4-(dimethylamino)phenyl]methyl}-N,N-dimethylaniline C₂₀H₂₈N₄ bis-dimethylaminophenylmethyl dimethylamine Metabolite
Key Observations:

Pyrrolidine vs. Piperidine Rings :

  • The target compound’s pyrrolidine (5-membered) ring contrasts with the piperidine (6-membered) in ’s analog . Pyrrolidine’s smaller ring may confer greater conformational rigidity, influencing binding pocket compatibility in enzyme targets.

Pyridine Substituents :

  • The target’s 5-fluoropyridinyloxy group introduces moderate electron-withdrawing effects, whereas the trifluoromethyl-pyridinyloxy group in is strongly electron-withdrawing. This difference could alter electronic interactions with biological targets, such as hydrogen bonding or π-π stacking.

Aniline Derivatives :

  • The N,N-dimethylaniline group in the target enhances lipophilicity compared to the hydroxylated pyrrolidine in . This may improve membrane permeability but reduce solubility, a critical factor in drug development .

Biological Activity :

  • The TRK inhibitor in demonstrates the pharmacological relevance of pyrrolidine-carboxamide scaffolds. The target’s dimethylaniline group, however, may shift activity toward other kinase families or receptors due to steric and electronic differences.

Inferred Pharmacological and Physicochemical Properties

  • Solubility : The dimethylaniline group in the target likely reduces aqueous solubility compared to the hydroxylated analog in .

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